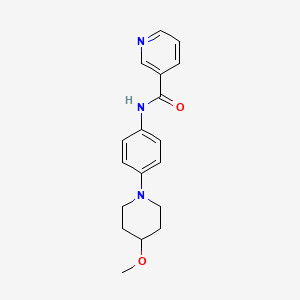

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide, also known as MPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPN belongs to the class of nicotinamide derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Scientific Research Applications

Corrosion Inhibition

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide derivatives have been explored for their corrosion inhibition effects. A study by Chakravarthy, Mohana, and Pradeep Kumar (2014) investigated a new class of nicotinamide derivatives for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide and others, demonstrated significant inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Chakravarthy et al., 2014).

Herbicide Development

Nicotinamide derivatives have been used to design novel herbicides. Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. These compounds exhibited excellent herbicidal activity against certain weeds, showcasing the potential of nicotinamide derivatives in developing new herbicides (Yu et al., 2021).

Anticancer Activities

Research by Ross (1967) on 6-substituted nicotinamides showed moderate activity against certain leukemias, highlighting the anticancer potential of nicotinamide derivatives (Ross, 1967). Furthermore, Cai et al. (2003) discovered N-phenyl nicotinamides as a new class of potent inducers of apoptosis, demonstrating their applicability in cancer treatment (Cai et al., 2003).

Cellular Mechanisms and Metabolomics

Nicotinamide plays a crucial role in cellular metabolism and physiology. The study by Maiese et al. (2009) discusses nicotinamide's impact on oxidative stress and its modulation of pathways related to cell survival and death, indicating its potential in treating various diseases (Maiese et al., 2009). Moreover, Tolstikov et al. (2014) utilized a global metabolomics approach to investigate the effects of nicotinamide phosphoribosyltransferase inhibition on cancer cells, highlighting the utility of metabolomics in understanding drug action at the cellular level (Tolstikov et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

Given its target, it is likely involved in pathways related tocell cycle regulation and DNA damage response .

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the context of its use. Inhibition of Chk1 could lead to cell cycle arrest or cell death, particularly in cells with DNA damage .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Related compounds have been shown to be involved in various metabolic pathways .

properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-17-8-11-21(12-9-17)16-6-4-15(5-7-16)20-18(22)14-3-2-10-19-13-14/h2-7,10,13,17H,8-9,11-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXABOZKSKLVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)

![5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2455970.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2455972.png)

![N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2455975.png)

![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2455982.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2455983.png)

![3-cinnamyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455988.png)